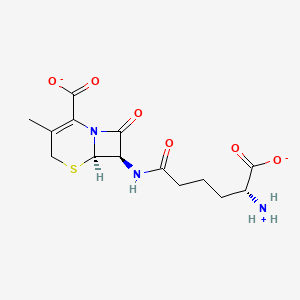
deacetoxycephalosporin C(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetoxycephalosporin C(1-) is conjugate base of deacetoxycephalosporin C It is a conjugate base of a deacetoxycephalosporin C.
科学的研究の応用
Enzymatic Mechanism and Structure
DAOCS is an iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the conversion of penicillin N to deacetoxycephalosporin C. The enzyme's crystal structure has provided insights into its catalytic mechanism, revealing the cyclical arrangement of molecules within a trimeric unit and the influence of the C-terminus on enzyme-substrate complexes (Lee et al., 2001). Further studies support a consensus mechanism for DAOCS and other 2-oxoglutarate-dependent oxygenases, involving the formation of an enzyme-Fe(II)-2OG-substrate ternary complex (Tarhonskaya et al., 2014).
Substrate Selectivity and Engineering
Research has also focused on controlling DAOCS's substrate selectivity and reaction specificity through structural modifications and mutagenesis. For instance, mutations within DAOCS can influence whether the enzyme catalyzes ring-expansion, hydroxylation, or both, with implications for selectively producing cephalosporin intermediates (Lloyd et al., 2004). Another avenue of research has been exploring the enzyme's co-substrate selectivity, showing how mutations can enable DAOCS to utilize a broader range of 2-oxoacid co-substrates (Lee et al., 2001).
Biotechnological Applications
The enzymatic production of deacetoxycephalosporin C and its derivatives is of significant interest for developing environmentally friendly and cost-effective bioprocesses for cephalosporin production. Innovations in genetic engineering and biotransformation strategies, such as the creation of recombinant strains and enzyme engineering for optimized activity, are key to enhancing the efficiency and yield of these processes (Velasco et al., 2000).
特性
分子式 |
C14H18N3O6S- |
|---|---|
分子量 |
356.38 g/mol |
IUPAC名 |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/p-1/t7-,9-,12-/m1/s1 |
InChIキー |
NNQIJOYQWYKBOW-JWKOBGCHSA-M |
異性体SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
正規SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])SC1)C(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(methoxymethyl)-2-furancarboxamide](/img/structure/B1264187.png)







![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
![Calix[5]furan](/img/structure/B1264203.png)


![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
